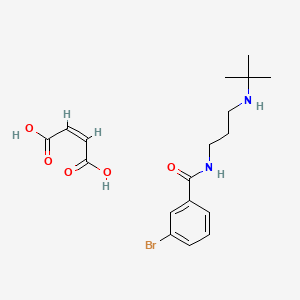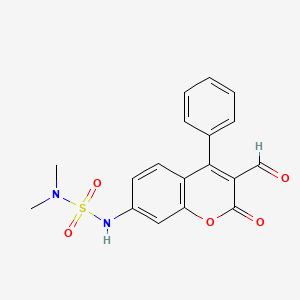
Exosensor 517
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Novel Dual-Analyte Fluorescent Chemosensor for Visualizing Neurotransmitter Exocytosis; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
Neurotransmitter Visualization : Exosensor 517 is a dual-analyte fluorescent chemosensor used for directly visualizing neurotransmitters released upon exocytosis. This sensor is significant because it exploits the high concentration of neurotransmitters and the pH gradient between the vesicle and synaptic cleft. It functions as an integrated molecular logic gate for biological applications, enabling the visualization of neurotransmitters like glutamate, norepinephrine, and dopamine (Klockow et al., 2013).
Smart Home Sensor Optimization : In the context of smart homes, Exosensor 517's application includes optimizing the positioning and distribution of sensors. A study using genetic algorithms (GA) demonstrated that GA can effectively optimize sensor distributions in smart home environments, outperforming pure random search algorithms. This research is pivotal for enhancing the efficiency and functionality of smart home sensor networks (Poland et al., 2012).
Biosensing Platforms : Exosensor 517 has been utilized in designing tunable molecular logic gates for imaging select vesicular primary-amine neurotransmitters. These applications are particularly relevant in the field of molecular imaging and have potential for broad uses in biological and medical research (Klockow et al., 2015).
DNA Hybridization Sensors : Another application area is in the development of DNA biosensors, where Exosensor 517 can be instrumental in creating genosensing devices for gene sequence analysis and nucleic acid-ligand binding studies. These devices are crucial for molecular diagnostics and offer a promising platform for detecting genetic variations and diseases (Lucarelli et al., 2008).
Environmental and Food Safety : In environmental monitoring and food safety, Exosensor 517 can play a role in the development of immunosensors. These sensors are used for the rapid detection of pesticide residues and other harmful substances, contributing significantly to public health and safety (Jiang et al., 2008).
Clinical Applications : In clinical settings, Exosensor 517 is relevant in the development of electrochemical genosensors for the detection of pathogenic bacteria, aiding in the diagnosis of diseases and improving food safety and quality control (Abdalhai et al., 2015).
Propiedades
Número CAS |
1450623-29-6 |
|---|---|
Nombre del producto |
Exosensor 517 |
Fórmula molecular |
C18H16N2O5S |
Peso molecular |
372.395 |
Nombre IUPAC |
7-(dimethylsulfamoylamino)-3-formyl-2-oxo-4-phenylchromene |
InChI |
InChI=1S/C18H16N2O5S/c1-20(2)26(23,24)19-13-8-9-14-16(10-13)25-18(22)15(11-21)17(14)12-6-4-3-5-7-12/h3-11,19H,1-2H3 |
Clave InChI |
GPGUHFASXITFFZ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C3=CC=CC=C3 |
Sinónimos |
EX517; 7-(Dimethylsulfamyl)amino-2-oxo-4-phenyl-2H-chromene-3-carbaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



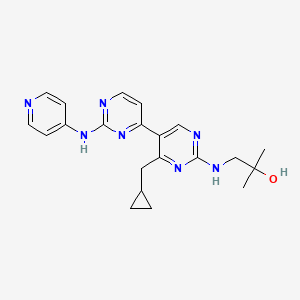
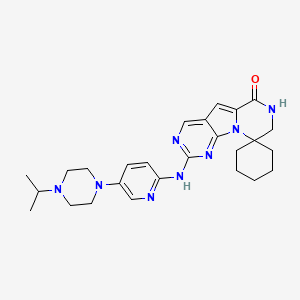
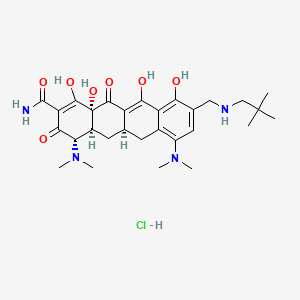
![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)
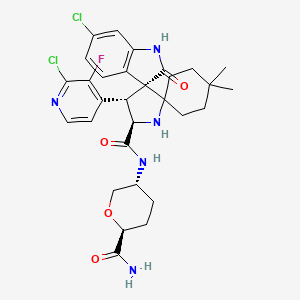
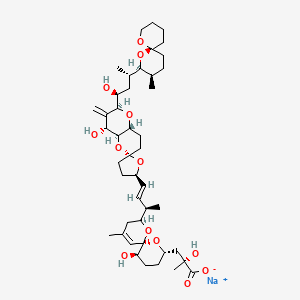
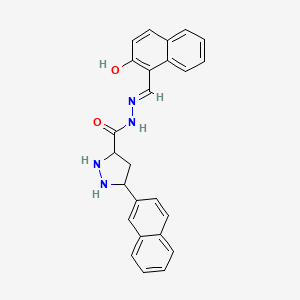
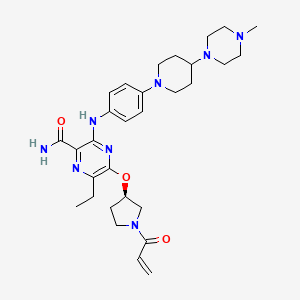
![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
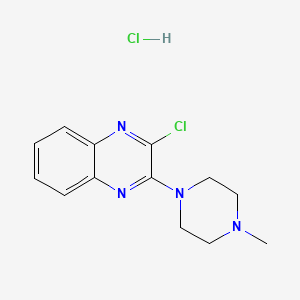
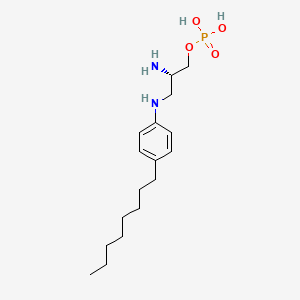
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)
